Desloratadine Epoxide
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Overview
Description
Desloratadine Epoxide is a derivative of Desloratadine, a second-generation tricyclic antihistamine. Desloratadine is primarily used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. This compound is an important metabolite in the biotransformation of Desloratadine, contributing to its pharmacological effects.
Mechanism of Action
Target of Action
Desloratadine Epoxide primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The H1 receptors play a crucial role in mediating allergic reactions .
Mode of Action
This compound acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors . By blocking the action of endogenous histamine, it leads to temporary relief of the negative symptoms associated with allergic reactions, such as nasal congestion and watery eyes .
Biochemical Pathways
It is known that the drug’s action on h1 receptors can modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .
Pharmacokinetics
It is known that desloratadine, the parent compound of this compound, is well absorbed from the gut and reaches highest blood plasma concentrations after about three hours . It is also known that Desloratadine is extensively metabolized to various active metabolites .
Result of Action
The action of this compound results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria (hives) associated with chronic idiopathic urticaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, different aqueous matrices (HCO3−, NO3−, and humic acid) can have varying degrees of influence on the degradation of this compound . .
Biochemical Analysis
Biochemical Properties
Desloratadine Epoxide, like its parent compound Desloratadine, is likely to interact with various enzymes and proteins in the body. Desloratadine is known to be a potent and selective antagonist of the histamine H1 receptor . This interaction plays a crucial role in its ability to alleviate allergic symptoms .
Cellular Effects
This compound may have similar cellular effects to Desloratadine. Desloratadine has been shown to decrease cell viability in certain cancer cell lines, such as human glioblastoma cells . It does this by increasing intracellular reactive oxygen species and caspase activity .
Molecular Mechanism
The molecular mechanism of this compound is likely related to its interaction with the H1 receptor. Desloratadine, for instance, competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of allergic symptoms .
Temporal Effects in Laboratory Settings
Desloratadine has been shown to have a long-lasting effect, providing significant relief of symptoms of allergic rhinitis and urticaria for up to 24 hours .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of Desloratadine. Desloratadine is metabolized primarily by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 .
Transport and Distribution
Desloratadine and its metabolites have been found to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland in human tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine Epoxide typically involves the epoxidation of Desloratadine. This can be achieved using oxidizing agents such as peracids. A common method is the Prilezhaev epoxidation, where peracids are generated in situ by the oxidation of formic or acetic acids with hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Desloratadine Epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions.
Substitution reactions: Nucleophiles such as water, alcohols, and amines can attack the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.
Major Products Formed:
Diols: Formed from the hydrolysis of the epoxide ring.
Substituted products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
Desloratadine Epoxide has several applications in scientific research:
Chemistry: It is used as a model compound to study epoxide ring-opening mechanisms and the effects of different reaction conditions.
Biology: Research on this compound helps in understanding the metabolic pathways of Desloratadine and its pharmacokinetics.
Medicine: It contributes to the development of new antihistamine drugs with improved efficacy and reduced side effects.
Industry: this compound is used in the synthesis of other pharmaceutical compounds and as an intermediate in various chemical processes
Comparison with Similar Compounds
Loratadine: The parent compound of Desloratadine, also used as an antihistamine.
Cetirizine: Another second-generation antihistamine with similar uses.
Fexofenadine: A metabolite of Terfenadine, used to treat allergic conditions.
Uniqueness: Desloratadine Epoxide is unique due to its specific metabolic pathway and its role in the pharmacological activity of Desloratadine. Unlike some other antihistamines, it has a lower risk of causing sedation and has a longer duration of action .
Biological Activity
Desloratadine epoxide, a metabolite of desloratadine, is an important compound in the study of antihistamines. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, relevant case studies, and research findings.
1. Overview of Desloratadine and Its Metabolites
Desloratadine is a non-sedating antihistamine that primarily acts as a selective H1 receptor antagonist. It is the active metabolite of loratadine and exhibits a higher affinity for H1 receptors compared to its parent compound. This compound is formed through the metabolic oxidation of desloratadine and is believed to contribute to its overall pharmacological effects.
Desloratadine functions by blocking the action of endogenous histamine at H1 receptors located in various tissues, including the respiratory tract and vasculature. This blockade leads to relief from symptoms associated with allergic reactions, such as nasal congestion and watery eyes. The binding affinity of desloratadine to H1 receptors is approximately 15-fold higher than that of loratadine itself .
3. Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, insights can be drawn from desloratadine's pharmacokinetics:
- Absorption : Desloratadine is well absorbed after oral administration, with maximum plasma concentrations achieved within 3 hours.
- Half-life : The terminal half-life ranges from 27 to 120 hours depending on metabolic phenotype .
- Metabolism : Desloratadine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including this compound .
4.1 Antihistaminic Activity
This compound retains antihistaminic properties similar to those of desloratadine. In vitro studies have demonstrated that it can effectively inhibit histamine-induced responses in various tissues .
4.2 Safety Profile
Clinical trials have indicated that desloratadine has a favorable safety profile, with minimal adverse effects reported. Notably, it does not cause sedation or significant cardiovascular effects at therapeutic doses . However, a recent study highlighted an increased incidence of seizures among individuals under 20 years during periods of desloratadine exposure, indicating a need for caution in this demographic .
5.1 Seizure Incidence Study
A post-authorization safety study conducted in Nordic countries assessed the association between desloratadine exposure and seizure incidence. The study included over 1.8 million first-time users and found a 46% increased incidence rate of seizures during exposed periods compared to unexposed periods, particularly in children aged 0-5 years .
Age Group | Incidence Rate (per 100,000 person-years) | Adjusted Incidence Rate Ratio (aIRR) |
---|---|---|
Children (0-5) | 31.6 | 1.85 |
Adults (20+) | 21.7 | 1.01 |
5.2 Pharmacogenetics
Research indicates variability in desloratadine metabolism due to genetic polymorphisms affecting cytochrome P450 enzymes. Slow metabolizers exhibit significantly higher plasma concentrations of desloratadine and its metabolites, which may influence both efficacy and safety profiles .
6. Conclusion
This compound represents an important aspect of the pharmacological activity associated with desloratadine. Its role as an H1 receptor antagonist contributes to the therapeutic effects observed in allergic conditions while maintaining a favorable safety profile in most populations. However, emerging data regarding seizure risk in younger populations necessitates further investigation into the long-term effects and safety considerations for this compound.
Properties
InChI |
InChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVXCIKQZSGGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.